molecular formula C7H9ClF3NO B6224450 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride CAS No. 2763777-62-2

4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride

Cat. No. B6224450
CAS RN: 2763777-62-2
M. Wt: 215.6
InChI Key:
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Description

4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride (TFMAH) is an organic compound that is used in various scientific research applications. It is an aza-bicyclic compound containing a trifluoromethyl group and a hydrochloride group. TFMAH is a versatile compound with a wide range of applications such as synthesis, drug design, and medicinal chemistry. It has been used in a variety of research studies, including drug design and medicinal chemistry.

Mechanism of Action

4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride is an aza-bicyclic compound containing a trifluoromethyl group and a hydrochloride group. The trifluoromethyl group is believed to act as an electron-withdrawing group, which increases the electron density of the carbon atom to which it is attached. This increased electron density makes the carbon atom more susceptible to nucleophilic attack, which facilitates the formation of new bonds. The hydrochloride group is believed to act as a proton donor, which increases the acidity of the molecule and facilitates the formation of new bonds.
Biochemical and Physiological Effects
4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride has been studied for its potential effects on biochemical and physiological pathways. In one study, 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride may have an effect on the central nervous system. In another study, 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride was found to inhibit the activity of the enzyme phosphodiesterase, which is involved in the breakdown of cyclic nucleotides. This suggests that 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride may have an effect on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride in lab experiments include its low cost, its high purity, and its wide range of applications. The limitations of using 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride in lab experiments include its potential toxicity and its instability in the presence of light and heat.

Future Directions

Future research on 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride should focus on its potential applications in drug design and medicinal chemistry. Future research should also focus on its potential effects on biochemical and physiological pathways. Additionally, future research should focus on the development of more efficient and cost-effective synthesis methods for 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride. Finally, future research should focus on the development of more stable and non-toxic derivatives of 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride.

Synthesis Methods

4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride can be synthesized in two steps. The first step involves the reaction of 1-azabicyclo[2.2.1]heptan-3-one with trifluoroacetic anhydride in the presence of a base such as triethylamine. This reaction yields 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one. The second step involves the reaction of the intermediate with hydrochloric acid to yield 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride.

Scientific Research Applications

4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride has a wide range of applications in scientific research. It has been used in drug design and medicinal chemistry, as well as in organic synthesis. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyrrolidines, piperazines, and pyridines. It has also been used as a catalyst in the synthesis of various compounds, such as amides, ethers, and esters. In addition, 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride has been used in the synthesis of various polymers, such as polyurethanes and polyesters.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride involves the reaction of 3-bromo-4,4,4-trifluorobutan-1-one with 2-azabicyclo[2.2.1]hept-5-en-3-one in the presence of a base to form the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "3-bromo-4,4,4-trifluorobutan-1-one", "2-azabicyclo[2.2.1]hept-5-en-3-one", "Base", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-bromo-4,4,4-trifluorobutan-1-one is added to a solution of 2-azabicyclo[2.2.1]hept-5-en-3-one in a suitable solvent.", "Step 2: A base such as potassium carbonate or sodium hydroxide is added to the reaction mixture to initiate the reaction.", "Step 3: The reaction mixture is stirred at a suitable temperature for a specific time period to allow the reaction to proceed.", "Step 4: The resulting product is isolated by filtration or extraction and purified by recrystallization or chromatography.", "Step 5: The purified product is dissolved in hydrochloric acid to obtain the hydrochloride salt of 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one." ] }

CAS RN

2763777-62-2

Product Name

4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride

Molecular Formula

C7H9ClF3NO

Molecular Weight

215.6

Purity

95

Origin of Product

United States

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